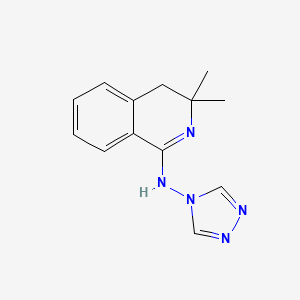![molecular formula C16H14N4O2 B5867137 N-methyl-2-[4-(4-nitrophenyl)imidazol-1-yl]aniline](/img/structure/B5867137.png)
N-methyl-2-[4-(4-nitrophenyl)imidazol-1-yl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-[4-(4-nitrophenyl)imidazol-1-yl]aniline is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is characterized by the presence of a nitrophenyl group and an aniline group attached to the imidazole ring. Imidazole derivatives are known for their broad range of chemical and biological properties, making them important in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
The synthesis of N-methyl-2-[4-(4-nitrophenyl)imidazol-1-yl]aniline can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the reaction of N-(3-amino-5-(trifluoromethyl)phenyl)trifluoroacetamide with methylglyoxal and formaldehyde in ethanol, followed by decolorization and extraction . Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
N-methyl-2-[4-(4-nitrophenyl)imidazol-1-yl]aniline undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
N-methyl-2-[4-(4-nitrophenyl)imidazol-1-yl]aniline has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its antimicrobial and antifungal properties. In medicine, imidazole derivatives are known for their potential therapeutic applications, including antibacterial, antiviral, and anticancer activities . In industry, this compound is used in the development of new materials and as a catalyst in various chemical reactions .
Mecanismo De Acción
The mechanism of action of N-methyl-2-[4-(4-nitrophenyl)imidazol-1-yl]aniline involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, imidazole derivatives are known to inhibit certain enzymes involved in microbial growth, leading to their antimicrobial effects. The nitrophenyl group can also participate in redox reactions, contributing to the compound’s overall biological activity .
Comparación Con Compuestos Similares
N-methyl-2-[4-(4-nitrophenyl)imidazol-1-yl]aniline can be compared with other imidazole derivatives such as clemizole, etonitazene, and omeprazole. While these compounds share the imidazole core, they differ in their substituents and, consequently, their biological activities. For instance, clemizole is an antihistaminic agent, etonitazene is an analgesic, and omeprazole is an antiulcer drug . The unique combination of the nitrophenyl and aniline groups in this compound contributes to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-methyl-2-[4-(4-nitrophenyl)imidazol-1-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-17-14-4-2-3-5-16(14)19-10-15(18-11-19)12-6-8-13(9-7-12)20(21)22/h2-11,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDYDCXLIIJZAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1N2C=C(N=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-amino-4-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5867067.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5867069.png)

![4-amino-7-benzyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2(1H)-thione](/img/structure/B5867082.png)
![2-{[1-(2-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE](/img/structure/B5867088.png)
![N-(2-aminoethyl)-2-(6,12,12-trimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-4-yl)acetamide](/img/structure/B5867105.png)
METHANONE](/img/structure/B5867110.png)
![N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5867111.png)
![1-(4-CHLOROPHENYL)-3-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-(PROP-2-EN-1-YL)UREA](/img/structure/B5867115.png)
![6-(cyclohexylamino)-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione](/img/structure/B5867121.png)


![2-(3-chlorophenyl)-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B5867141.png)

